4-(Hydroxymethyl)phenoxyacetic acid
Overview
Description
4-(Hydroxymethyl)phenoxyacetic acid is an acid-labile resin linkage agent used in solid phase peptide synthesis . It has been found to be an inhibitor of protein synthesis and has shown to inhibit the growth of human leukemia cells, T-cell leukemia cells, and human liver tumor cells .
Synthesis Analysis
This compound can be synthesized from 4-hydroxymethylbenzoic acid by reacting it with two equivalents of formaldehyde . The reaction is catalyzed by glutaminyl cyclase and acidic pH .Molecular Structure Analysis
The empirical formula of 4-(Hydroxymethyl)phenoxyacetic acid is C9H10O4 . The molecular weight is 182.17 . The SMILES string is OCC1=CC=C(OCC(O)=O)C=C1 .Chemical Reactions Analysis
4-(Hydroxymethyl)phenoxyacetic acid is used as a linkage agent in solid-phase peptide synthesis according to the “FMOC-polyamide” technique .Physical And Chemical Properties Analysis
4-(Hydroxymethyl)phenoxyacetic acid is a solid at 20°C . It should be stored under inert gas and in conditions avoiding moisture . The melting point is between 107°C and 112°C .Scientific Research Applications
Phenoxyacetic acids, including variants of 4-(Hydroxymethyl)phenoxyacetic acid, are used as herbicides and have been studied for their effects on weed eradication and plant growth (Blackman, 1945).
These compounds, particularly their metabolites, have been analyzed in human urine using liquid chromatography/triple quadrupole mass spectrometry to assess exposure and potential toxicity (Lindh et al., 2008).
In higher plants, the metabolism of phenoxyacetic acid has been observed, leading to the formation of hydroxylated and glycosylated derivatives, which may contribute to the detoxification of herbicides in resistant species (Hutber et al., 1978).
The cytogenetic effects of phenoxyacetic acids have been studied in mammals, including the evaluation of chromosome breaking activity (Jenssen & Renberg, 1976).
4-(Hydroxymethyl)phenoxyacetic acid derivatives have been synthesized for use in solid-phase peptide synthesis, demonstrating their utility in biochemical research (Zinieris et al., 2006).
The genotoxicity of phenoxyacetic acid derivatives has been evaluated in vitro and in vivo, with mixed results depending on the specific compound and its concentration (Mustonen et al., 1986).
Investigations into the environmental impact and treatment of these herbicides, including their removal from water sources using bioreactor technology, have been conducted (Ghoshdastidar & Tong, 2013).
Safety And Hazards
This chemical causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .
properties
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCNQOPCYRJCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218950 | |
Record name | 4-Hydroxymethylphenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)phenoxyacetic acid | |
CAS RN |
68858-21-9 | |
Record name | 4-Hydroxymethylphenoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068858219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxymethylphenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydroxymethyl)phenoxyessigsäure | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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